molecular formula C6H14N2O B125906 (3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine CAS No. 150659-80-6

(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine

Cat. No. B125906
M. Wt: 130.19 g/mol
InChI Key: FHCMZTOUVZUHAP-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEM is a chiral molecule that belongs to the class of pyrrolidine derivatives.

Scientific Research Applications

MEM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, MEM has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In neuroscience, MEM has been used as a tool to study the role of neurotransmitters such as dopamine and norepinephrine in the brain. Additionally, MEM has been investigated as a potential ligand for various receptors, including adrenergic and serotonin receptors.

Mechanism Of Action

The mechanism of action of MEM is not fully understood, but it is believed to act as a partial agonist at adrenergic and serotonin receptors. Additionally, MEM has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

MEM has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased anxiety and depression-like behaviors. Additionally, MEM has been shown to have analgesic properties and can reduce pain sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MEM in lab experiments is its high potency and selectivity, which allows for precise modulation of neurotransmitter systems. Additionally, MEM is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using MEM is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving MEM. One potential area of research is the development of MEM-based drugs for the treatment of various diseases, including depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of MEM and its potential applications in neuroscience. Finally, there is a need for the development of more cost-effective synthesis methods for MEM to facilitate its use in large-scale experiments.

Synthesis Methods

MEM can be synthesized using various methods, including the reductive amination of pyrrolidine with formaldehyde and methanol. The reaction is catalyzed by a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure MEM.

properties

CAS RN

150659-80-6

Product Name

(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4S)-4-methoxy-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

FHCMZTOUVZUHAP-RITPCOANSA-N

Isomeric SMILES

CN[C@@H]1CNC[C@@H]1OC

SMILES

CNC1CNCC1OC

Canonical SMILES

CNC1CNCC1OC

synonyms

3-Pyrrolidinamine,4-methoxy-N-methyl-,(3R,4S)-rel-(9CI)

Origin of Product

United States

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